molecular formula C11H7ClF3N B1352905 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 383137-92-6

1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B1352905
CAS No.: 383137-92-6
M. Wt: 245.63 g/mol
InChI Key: QEYGWTNMONJLST-UHFFFAOYSA-N
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Description

1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of pyrrolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c12-10-4-3-8(16-5-1-2-6-16)7-9(10)11(13,14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYGWTNMONJLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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